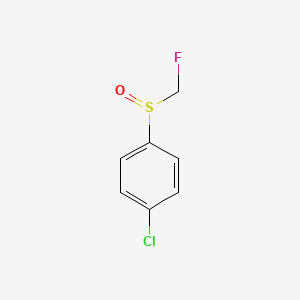
1-Chloro-4-(fluoromethanesulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(fluoromethanesulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoromethanesulfinyl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-(fluoromethanesulfinyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorinating and fluoromethanesulfinylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(fluoromethanesulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(fluoromethanesulfinyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(fluoromethanesulfinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways. The chlorine and fluorine atoms can affect the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(fluoromethanesulfinyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethanesulfinyl group, leading to different chemical properties and reactivity.
1-Chloro-4-fluorobenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.
1-(Chloromethyl)-4-fluorobenzene: Contains a chloromethyl group, which affects its reactivity and applications. The uniqueness of this compound lies in its combination of chlorine, fluorine, and sulfinyl groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Numéro CAS |
65325-69-1 |
|---|---|
Formule moléculaire |
C7H6ClFOS |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
1-chloro-4-(fluoromethylsulfinyl)benzene |
InChI |
InChI=1S/C7H6ClFOS/c8-6-1-3-7(4-2-6)11(10)5-9/h1-4H,5H2 |
Clé InChI |
BZXPFSLPSCQEFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



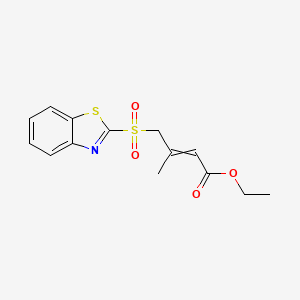
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

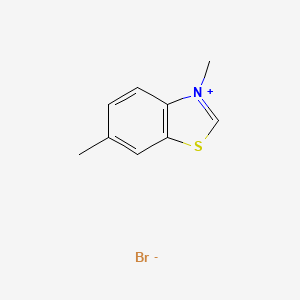
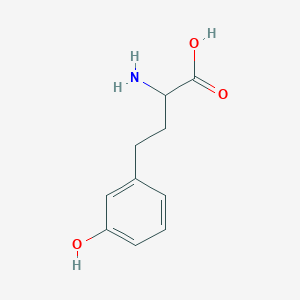
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
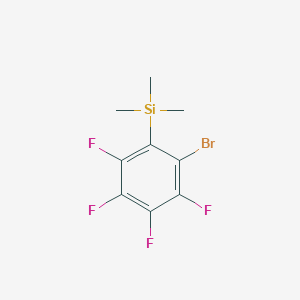
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
